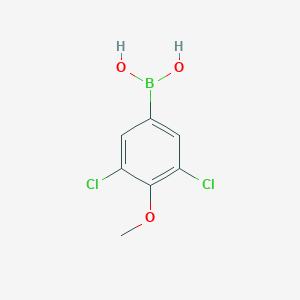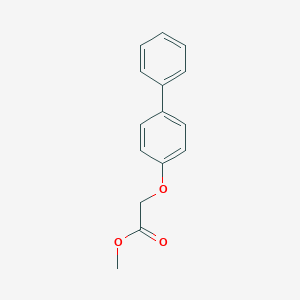
Methyl (biphenyl-4-yloxy)acetate
Descripción general
Descripción
Methyl (biphenyl-4-yloxy)acetate, also known as methyl 4-(biphenyl-4-yloxy)butanoate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Environmental Impacts and Biodegradation Pathways
Research on the degradation pathways of various acetate compounds, including pharmaceuticals and environmental pollutants, has implications for understanding how similar structures, potentially including Methyl (biphenyl-4-yloxy)acetate, behave in environmental contexts. For instance, the study of acetaminophen degradation under advanced oxidation processes reveals insights into the environmental fate and transformation products of acetate-containing compounds, which could be relevant for assessing the environmental impact of this compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Analytical and Detection Techniques
The development of chemosensors based on specific structural motifs, such as those found in biphenyl derivatives, highlights the potential for this compound to be involved in the development of new analytical techniques for detecting environmental pollutants or biochemical analytes. For example, fluorescent chemosensors utilizing structural analogs have been explored for their selectivity and sensitivity towards various analytes, indicating the potential for this compound to contribute to this field (Roy, 2021).
Epigenetic Modifications and Environmental Exposures
The role of chemical exposures, including those from various methyl and acetate compounds, in affecting epigenetic modifications such as DNA methylation has been a significant area of research. This work is crucial for understanding how environmental factors contribute to disease risk, including neurodevelopmental disorders. While this compound was not directly studied, the mechanisms by which similar compounds influence epigenetic states could be relevant (Keil & Lein, 2016).
Removal and Treatment Strategies for Water Contaminants
The search for efficient removal strategies for acetaminophen, a compound sharing functional groups with this compound, from water sources has led to the development of various adsorptive and oxidative methods. These studies provide a foundation for understanding how similar compounds could be treated or removed from environmental matrices, ensuring safer water resources (Igwegbe et al., 2021).
Propiedades
IUPAC Name |
methyl 2-(4-phenylphenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15(16)11-18-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMVTGFZGFVODZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383129 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54334-73-5 | |
| Record name | methyl (biphenyl-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

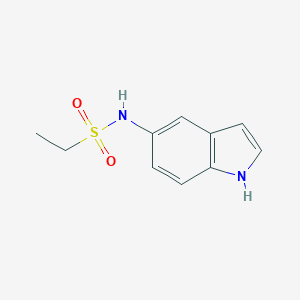


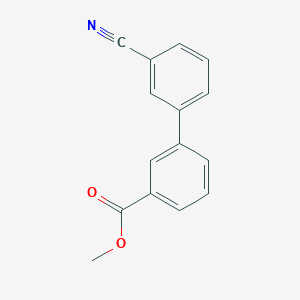
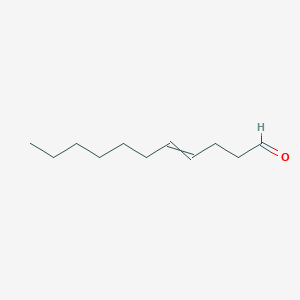
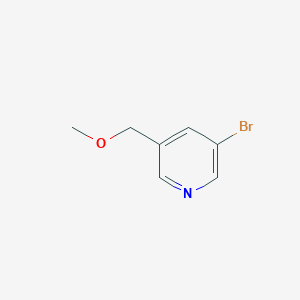

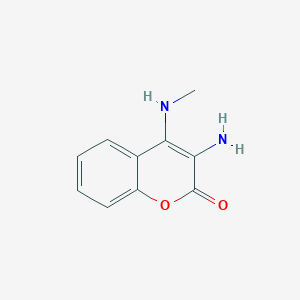
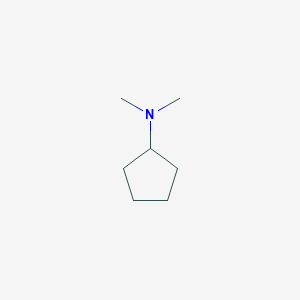

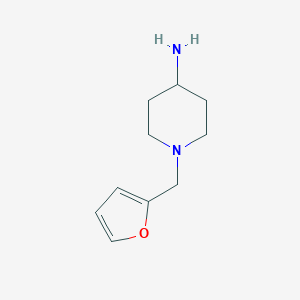
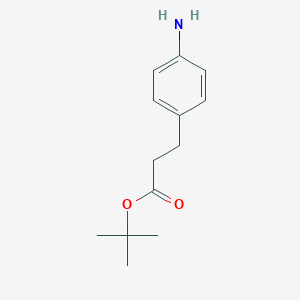
![8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B179594.png)
